molecular formula C18H18N2O3 B13409648 N-Benzoyl-N'-(2-phenyl)butanoylurea CAS No. 93596-91-9

N-Benzoyl-N'-(2-phenyl)butanoylurea

Cat. No.: B13409648
CAS No.: 93596-91-9
M. Wt: 310.3 g/mol
InChI Key: KUOOLRNIWBGZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzoyl-N’-(2-phenyl)butanoylurea is an organic compound with the molecular formula C18H18N2O3. It is a derivative of benzoylurea, substituted with a phenyl group on the opposite nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoyl-N’-(2-phenyl)butanoylurea can be synthesized through several methods. One common approach involves the reaction of N-chlorobenzamide with phenylisocyanate in the presence of anhydrous potassium fluoride in dry benzene . Another method includes the hydrolysis of N-benzoyl-N’-phenylthiourea .

Industrial Production Methods

Industrial production of N-Benzoyl-N’-(2-phenyl)butanoylurea typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-N’-(2-phenyl)butanoylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-Benzoyl-N’-(2-phenyl)butanoylurea has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-Benzoyl-N’-(2-phenyl)butanoylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-N’-phenylurea: A closely related compound with similar structural features.

    N-Benzoyl-N’-phenylthiourea: Another derivative with a thiourea group instead of a urea group.

Uniqueness

N-Benzoyl-N’-(2-phenyl)butanoylurea is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

93596-91-9

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-(2-phenylbutanoylcarbamoyl)benzamide

InChI

InChI=1S/C18H18N2O3/c1-2-15(13-9-5-3-6-10-13)17(22)20-18(23)19-16(21)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,19,20,21,22,23)

InChI Key

KUOOLRNIWBGZBL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.